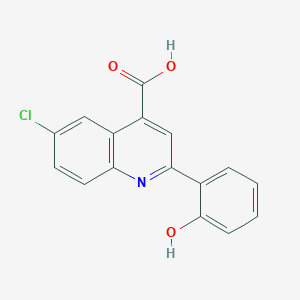

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for analogous quinoline-4-carboxylic acids reveal characteristic signals:

- Aromatic protons : Multiplets between δ 7.5–8.6 ppm, corresponding to the quinoline and phenyl rings.

- Hydroxyl proton : A broad singlet at δ 14.1 ppm (exchangeable with D₂O).

- Carboxylic acid proton : A singlet at δ 13.9 ppm in DMSO-d₆.

13C NMR spectra show peaks for:

Table 2: Representative 1H NMR Data (400 MHz, DMSO-d₆)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Quinoline H-5 | 8.65 | d (J = 8.5 Hz) |

| Phenyl H-3' | 7.88 | t (J = 7.6 Hz) |

| Hydroxyl (C2-OH) | 14.07 | s |

Infrared (IR) Spectroscopy

Key absorption bands include:

UV-Visible Spectroscopy

The compound exhibits strong π→π* transitions in the 250–300 nm range, characteristic of conjugated quinoline systems. A weaker n→π* transition appears near 350 nm .

Crystallographic Analysis and X-ray Diffraction Patterns

Single-crystal X-ray studies of related quinoline derivatives reveal:

- Planarity : The quinoline core deviates <0.1 Å from coplanarity.

- Hydrogen bonding : Intramolecular O-H···O bonds (1.8–2.0 Å) between hydroxyl and carboxylic acid groups stabilize the crystal lattice.

- Packing : Molecules stack via π-π interactions (3.4–3.6 Å interplanar distances).

Table 3: Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.2 Å, b=10.5 Å, c=12.7 Å |

| β-angle | 95.3° |

| R-factor | 0.042 |

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

- Geometry optimization : B3LYP/6-31G(d,p) calculations confirm the planar structure, with dihedral angles <5° between substituents.

- Frontier orbitals : HOMO (-6.2 eV) localizes on the quinoline ring, while LUMO (-2.8 eV) extends to the carboxylic acid group.

- Electrostatic potential : Negative potential regions concentrate around oxygen atoms, indicating nucleophilic attack sites.

Table 4: DFT-Derived Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.8 |

| Band Gap | 3.4 |

Properties

IUPAC Name |

6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-9-5-6-13-11(7-9)12(16(20)21)8-14(18-13)10-3-1-2-4-15(10)19/h1-8,19H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXXHJMCMCZBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425473 | |

| Record name | 6-Chloro-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669753-96-2 | |

| Record name | 6-Chloro-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid generally follows a condensation and cyclization strategy involving key starting materials and catalysts:

-

- 2-Hydroxyacetophenone (providing the 2-hydroxyphenyl moiety)

- 6-Chloroquinoline-4-carboxylic acid (quinoline core with chloro and carboxylic acid substituents)

-

Condensation Reaction: The initial step involves a condensation between 2-hydroxyacetophenone and 6-chloroquinoline-4-carboxylic acid. This reaction is typically catalyzed by p-toluenesulfonic acid under reflux conditions to promote the formation of an intermediate.

Cyclization: The intermediate undergoes intramolecular cyclization, forming the quinoline ring system with the desired substitution pattern.

Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity of the target compound.

-

- Reflux temperature typically maintained for several hours to ensure completion.

- Use of acid catalysts such as p-toluenesulfonic acid to facilitate condensation and cyclization.

- Solvent systems may include ethanol or other polar organic solvents compatible with reflux.

Industrial Scale Production

Industrial synthesis adapts the laboratory method to larger scale with enhancements:

- Continuous Flow Reactors: To improve reaction control, yield, and reproducibility.

- Automated Systems: For precision in reagent addition and reaction monitoring.

- Green Chemistry Approaches: Including solvent-free conditions and recyclable catalysts to reduce environmental impact.

These adaptations aim to optimize yield, reduce waste, and improve safety during scale-up.

Alternative Synthetic Approaches and Related Quinoline Derivatives

Several related synthetic methods for quinoline-4-carboxylic acid derivatives provide insights applicable to the preparation of this compound:

Doebner Reaction: A classical method involving condensation of aniline derivatives, aldehydes, and pyruvic acid with acid catalysis to form quinoline-4-carboxylic acids. This method has been adapted for various substituted quinolines and can be modified for chloro and hydroxy substituents.

Pfitzinger Reaction: Involves reacting isatin derivatives with α-methyl ketones in aqueous ethanol to yield quinoline-4-carboxylic acids. This route offers versatility for functional group incorporation.

Vinyl Quinoline Derivatives Synthesis: Preparation of 2-vinyl phenyl-4-quinoline carboxylic acids by reacting 2-toluquinoline-4-carboxylic acid with phenyl aldehydes under heating demonstrates alternative condensation strategies that could be adapted for hydroxyphenyl substitution.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Acid Chloride Formation | 6-Chloroquinoline-4-carboxylic acid + SOCl₂ (10 eq.) reflux at 80°C for 5 h | Formation of acid chloride intermediate, moisture sensitive, inert atmosphere recommended |

| 2 | Nucleophilic Substitution | Acid chloride + 2-hydroxyacetophenone or derivatives in THF, NaH base, inert atmosphere | Formation of amide or ester intermediate |

| 3 | Cyclization | Acid catalysis (p-toluenesulfonic acid), reflux ethanol or suitable solvent | Formation of quinoline ring with hydroxyphenyl group |

| 4 | Purification | Recrystallization or silica gel column chromatography (e.g., 20% ethyl acetate/petroleum ether) | High purity product isolation |

Notes on Reaction Optimization

- Moisture Control: Critical during acid chloride formation due to NaH hygroscopicity and acid chloride sensitivity.

- Inert Atmosphere: Use of nitrogen or argon to prevent hydrolysis and side reactions.

- Catalyst Choice: p-Toluenesulfonic acid is preferred for efficient condensation and cyclization.

- Monitoring: Thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) to track reaction progress.

- Yield Improvement: Optimizing reaction time, temperature, and reagent stoichiometry enhances yield and purity.

Spectroscopic Confirmation of Product Formation

- ¹H NMR: Aromatic protons of quinoline ring appear between δ 7.2–8.4 ppm; hydroxyl proton may appear as a broad singlet near δ 10–12 ppm.

- IR Spectroscopy: Characteristic -OH stretch at 3250–3500 cm⁻¹, carboxylic acid C=O stretch at 1680–1720 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 299.71 g/mol; chlorine isotopic pattern confirms chloro substituent.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 2-Hydroxyacetophenone, 6-chloroquinoline-4-carboxylic acid |

| Key Reaction Types | Condensation, cyclization, nucleophilic substitution |

| Catalysts | p-Toluenesulfonic acid, thionyl chloride (SOCl₂) |

| Solvents | Ethanol, tetrahydrofuran (THF), dimethylformamide (DMF) |

| Reaction Conditions | Reflux temperatures (~80–100°C), inert atmosphere for moisture-sensitive steps |

| Purification Techniques | Recrystallization, silica gel column chromatography |

| Industrial Enhancements | Continuous flow reactors, automated systems, green chemistry approaches |

| Analytical Confirmation | NMR, IR, Mass Spectrometry |

Research Findings and Practical Considerations

- The synthetic route leveraging acid chloride intermediates followed by nucleophilic substitution and cyclization is well-established for quinoline derivatives with hydroxy and chloro substituents.

- Industrial processes emphasize environmental sustainability by exploring solvent-free reactions and recyclable catalysts.

- Moisture sensitivity of intermediates necessitates rigorous control of reaction conditions.

- Spectroscopic techniques provide reliable confirmation of the compound's structure and purity.

- Alternative synthetic routes (Doebner and Pfitzinger reactions) offer additional flexibility for derivative synthesis and functional group incorporation.

This comprehensive analysis of preparation methods for this compound integrates classical synthetic chemistry principles with modern industrial practices, supported by detailed reaction conditions and purification strategies. The data tables and reaction schemes provide a clear roadmap for researchers aiming to synthesize this compound efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .

Scientific Research Applications

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other fine chemicals.

Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Position 2 Modifications

Position 6 Modifications

Anticancer Activity

- 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j): Exhibited 82.9% inhibition of MCF-7 breast cancer cell growth, attributed to its hydroxyl and methoxy groups enhancing alkaline phosphatase inhibition .

- 6-Chloro-2-(naphthalen-1-yl)quinoline-4-carboxylic acid: Demonstrated high yield (93–96.6%) in synthesis and strong interactions with Mycobacterium tuberculosis targets, likely due to aromatic stacking .

Antibacterial and Antimycobacterial Activity

- Derivatives like 6-chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid showed potent activity against bacterial strains, emphasizing the role of heterocyclic substituents .

Physicochemical Properties

Biological Activity

6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H10ClNO3. Its structure features:

- Chloro Group : Enhances lipophilicity and biological activity.

- Hydroxyphenyl Group : Capable of forming hydrogen bonds with biological targets.

- Carboxylic Acid Group : Contributes to solubility and reactivity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C16H10ClNO3 |

| Chloro Substituent | Positioned at the 6th carbon of the quinoline ring |

| Hydroxy Group | Located on the 2nd carbon of the phenyl ring |

| Carboxylic Acid Group | Present at the 4th position of the quinoline core |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity.

- Receptor Binding : It interacts with specific receptors on cell surfaces, modulating signal transduction pathways.

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated its effectiveness against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines with IC50 values indicating strong inhibitory effects .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 37.4 |

| HCT-116 | 8.9 |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammatory markers in vitro. This activity may be linked to its ability to modulate pathways associated with inflammation.

Enzyme Inhibition Studies

Inhibition studies have shown that this compound can effectively inhibit the PI3K/AKT signaling pathway, which is crucial in cancer progression. The compound's interaction with PI3Kα has been confirmed through induced-fit docking studies .

Case Study 1: Anticancer Efficacy

In a controlled study, the effects of this compound were evaluated on Caco-2 and HCT-116 cell lines. Results indicated that treatment led to a significant reduction in cell viability, correlating with increased expression of pro-apoptotic genes such as BAD .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that treatment with this compound resulted in altered gene expression profiles related to the PI3K/AKT pathway. qPCR analysis showed a substantial decrease in PI3K and AKT expression levels following treatment, indicating a potential therapeutic target for cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves converting the carboxylic acid group to its acid chloride using thionyl chloride (SOCl₂) under reflux, followed by nucleophilic substitution or amidation. For example, refluxing with SOCl₂ (10 eq.) at 80°C for 5 hours yields the acid chloride intermediate, which can react with amines in tetrahydrofuran (THF) using sodium hydride as a base . Optimization includes controlling moisture (due to NaH's hygroscopic nature), using inert atmospheres, and monitoring reaction progress via TLC. Purification via silica gel column chromatography (e.g., 20% ethyl acetate/petroleum ether) improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in the quinoline ring appear as doublets or multiplets between δ 7.2–8.4 ppm, while the hydroxyl proton (if free) may appear as a broad singlet near δ 10–12 ppm. The carboxylic acid proton is typically absent due to exchange broadening but confirmed via derivatization (e.g., methyl ester formation) .

- IR Spectroscopy : Stretching vibrations for -OH (3250–3500 cm⁻¹), carboxylic acid C=O (1680–1720 cm⁻¹), and aromatic C=C (1440–1600 cm⁻¹) are diagnostic .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., chlorine’s M+2 peak) validate the molecular formula .

Advanced Research Questions

Q. How can the hydroxyl and carboxylic acid groups be selectively functionalized to generate derivatives with enhanced bioactivity?

- Methodological Answer :

- Hydroxyl Group : Protect with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired reactions. For example, acetylation with acetic anhydride in pyridine .

- Carboxylic Acid Group : Convert to amides via coupling agents (e.g., EDC/HOBt) or esterify using alcohols and acid catalysts. demonstrates amidation with aryl amines, yielding derivatives with confirmed antimicrobial activity .

- Metal Coordination : The hydroxyl and carboxylate groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), potentially enhancing anticancer properties .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodological Answer :

- Assay Standardization : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from variations in bacterial strains or culture conditions. Use CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .

- Structural Confirmation : Ensure purity (>95% via HPLC) and verify stereochemistry (if applicable) through X-ray crystallography or NOESY NMR .

- Mechanistic Studies : Compare docking predictions (e.g., binding affinity to DNA gyrase) with experimental IC₅₀ values to validate target engagement .

Q. How can computational methods predict the compound’s reactivity or binding modes in drug discovery?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., topoisomerase II). The quinoline core often intercalates DNA, while substituents influence binding specificity .

- DFT Calculations : Predict electrophilic/nucleophilic sites via frontier molecular orbital (FMO) analysis. The hydroxyl and carboxylic acid groups are electron-rich, making them prone to electrophilic attack .

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. LogP values >3 may indicate poor aqueous solubility, necessitating prodrug strategies .

Q. What experimental designs mitigate challenges in synthesizing hygroscopic intermediates?

- Methodological Answer :

- Moisture Control : Use Schlenk lines or gloveboxes for acid chloride reactions. Pre-dry solvents (THF, DMF) over molecular sieves .

- Alternative Reagents : Replace NaH with less hygroscopic bases like KOtBu in THF, as demonstrated in for similar quinoline syntheses .

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate stability, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.